molecular formula C16H11N3O4 B2753063 3-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid CAS No. 727652-20-2

3-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid

Cat. No.: B2753063
CAS No.: 727652-20-2
M. Wt: 309.281
InChI Key: ITJRULPLDXQEKP-BQYQJAHWSA-N
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Mechanism of Action

Target of Action

The primary target of the compound “3-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid” is Rab Geranylgeranyl Transferase (RGGT) . RGGT is an enzyme responsible for posttranslational prenylation of Rab GTPases , which are involved in a wide variety of critical cell processes connected with membrane and vesicle trafficking .

Mode of Action

The compound interacts with its target, RGGT, by inhibiting the enzyme’s activity . The nature of the substituent in the C6 position of the imidazo[1,2-a]pyridine ring is responsible for the compound’s activity against RGGT . The most active inhibitors disrupted Rab11A prenylation in the human cervical carcinoma HeLa cell line .

Biochemical Pathways

The compound affects the protein geranylgeranylation pathway . This pathway involves the transfer of a geranylgeranyl moiety derived from the mevalonate pathway to Rab GTPases . The compound acts as an inhibitor of this process, disrupting the balance of Rab’s modification, which is observed in several diseases .

Pharmacokinetics

For instance, the esterification of carboxylic acid in the phosphonopropionate moiety turned the inhibitor into an inactive analog , indicating that the compound’s structure can significantly impact its bioavailability and activity.

Result of Action

The primary result of the compound’s action is the disruption of Rab11A prenylation in the human cervical carcinoma HeLa cell line . This disruption can potentially affect a wide variety of critical cell processes connected with membrane and vesicle trafficking .

Preparation Methods

The synthesis of 3-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid typically involves multi-step reactions One common method includes the initial formation of the imidazo[1,2-a]pyridine core through a cyclization reactionThe final step involves the addition of the acrylic acid moiety through a condensation reaction . Industrial production methods often employ catalysts and optimized reaction conditions to increase yield and purity .

Comparison with Similar Compounds

Properties

IUPAC Name

(E)-3-[2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O4/c20-15(21)8-7-13-16(17-14-6-1-2-9-18(13)14)11-4-3-5-12(10-11)19(22)23/h1-10H,(H,20,21)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJRULPLDXQEKP-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)C=CC(=O)O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=NC(=C(N2C=C1)/C=C/C(=O)O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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